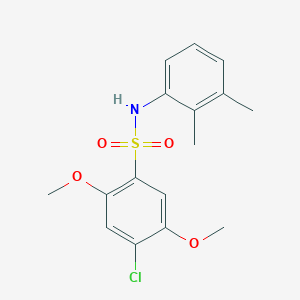
4-chloro-N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as CDMB, is a sulfonamide derivative that has been extensively studied for its potential use in medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of 4-chloro-N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-chloro-N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that contribute to inflammation and pain. It also inhibits the activity of iNOS, which produces nitric oxide that contributes to inflammation. 4-chloro-N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has also been shown to activate the caspase pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
4-chloro-N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide exhibits a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to induce apoptosis in cancer cells. It also exhibits antitumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, 4-chloro-N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects, making it a promising candidate for the development of new drugs. Additionally, 4-chloro-N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has a low toxicity profile, making it a safer alternative to other drugs that exhibit similar effects. However, one of the limitations of 4-chloro-N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 4-chloro-N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide. One potential area of research is the development of new formulations that improve the solubility and bioavailability of 4-chloro-N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide. Another area of research is the identification of new targets for 4-chloro-N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide, which could lead to the development of new drugs with different biological activities. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-chloro-N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,3-dimethyl aniline in the presence of a base such as triethylamine. The resulting product is then chlorinated to obtain 4-chloro-N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide. The overall yield of this reaction is around 60%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied for its potential use in medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce the expression of COX-2 and iNOS. 4-chloro-N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
Molekularformel |
C16H18ClNO4S |
|---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
4-chloro-N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO4S/c1-10-6-5-7-13(11(10)2)18-23(19,20)16-9-14(21-3)12(17)8-15(16)22-4/h5-9,18H,1-4H3 |
InChI-Schlüssel |
RZFUDPYMKBIVML-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















